N-butyl-4-methyl-2-nitroaniline

Catalog No.
S13812228
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl-4-methyl-2-nitroaniline

Product Name

N-butyl-4-methyl-2-nitroaniline

IUPAC Name

N-butyl-4-methyl-2-nitroaniline

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-3-4-7-12-10-6-5-9(2)8-11(10)13(14)15/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

ZDKXWRFUBCEGIT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C)[N+](=O)[O-]

N-butyl-4-methyl-2-nitroaniline is an organic compound classified as a nitroaniline derivative. It features a butyl group attached to the nitrogen atom of the aniline structure and a nitro group at the second position of the aromatic ring. This compound is notable for its applications in organic synthesis, materials science, and medicinal chemistry due to its unique properties and potential utility in various chemical processes.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride. This reaction typically yields N-butyl-4-methyl-phenylenediamine.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by various substituents under appropriate conditions. Common electrophiles include halogens and alkylating agents.

Common Reagents and Conditions

Reaction TypeReagentsConditions
ReductionHydrogen gas with palladium on carbonCatalytic conditions
Electrophilic SubstitutionHalogens, sulfonic acids, alkylating agentsVaries based on electrophile

Research indicates that nitroanilines, including N-butyl-4-methyl-2-nitroaniline, may exhibit biological activity through their interactions with cellular components. The nitro group can undergo reduction reactions within biological systems, potentially leading to the formation of amines that may influence cellular functions. These compounds have been studied for their effects on various metabolic pathways and their potential as precursors for pharmaceutical development .

The synthesis of N-butyl-4-methyl-2-nitroaniline typically involves a multi-step process:

  • Nitration of N-butylaniline: The process begins with the nitration of N-butylaniline using concentrated nitric acid and sulfuric acid. Careful control of reaction conditions is essential to ensure selective nitration at the second position of the aromatic ring.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound in high purity.

Industrial Production

In industrial settings, continuous flow reactors may be used to maintain precise control over reaction conditions, enhancing efficiency and yield while minimizing waste.

N-butyl-4-methyl-2-nitroaniline has diverse applications across several fields:

  • Organic Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Materials Science: The compound is studied for its potential use in nonlinear optical materials and optoelectronic devices due to its unique electronic properties.
  • Pharmaceuticals: Ongoing research explores its potential as a precursor for various pharmaceutical compounds.
  • Dyes and Pigments: It is utilized in the production of dyes and pigments within industrial applications.

N-butyl-4-methyl-2-nitroaniline can be compared with several similar compounds, highlighting its unique characteristics:

CompoundStructure CharacteristicsUnique Features
2-NitroanilineNitro group at position 2 without butyl groupLacks hydrophobicity imparted by butyl
3-NitroanilineNitro group at position 3Different reactivity patterns
4-NitroanilineNitro group at position 4Similar structure but different electronic properties
N-Methyl-4-nitroanilineMethyl substitution instead of butylVariation in hydrophobicity and reactivity

N-butyl-4-methyl-2-nitroaniline's unique butyl group enhances its hydrophobicity and alters its reactivity compared to these similar compounds, making it distinct in both physical properties and potential applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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